

Application Notes and Protocols for the Synthesis of Chalcones from 4-Acetylbenzonitrile

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Compound of Interest		
Compound Name:	4-Acetylbenzonitrile	
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Abstract

This document provides a detailed experimental protocol for the synthesis of chalcones via the Claisen-Schmidt condensation of **4-Acetylbenzonitrile** with various aromatic aldehydes. Chalcones are a class of organic compounds that serve as precursors for flavonoids and are of significant interest in medicinal chemistry due to their broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This protocol offers a straightforward and efficient method for the synthesis, purification, and characterization of these valuable compounds.

Introduction

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β -unsaturated carbonyl system, are pivotal intermediates in the biosynthesis of flavonoids and isoflavonoids. The versatile biological activities of chalcones have made them attractive targets for synthetic chemists and drug discovery professionals. The Claisen-Schmidt condensation, a base-catalyzed reaction between a ketone and an aldehyde, is a widely employed and reliable method for chalcone synthesis. In this protocol, **4-Acetylbenzonitrile** serves as the ketone component, which upon reaction with various substituted benzaldehydes, yields a diverse library of chalcone derivatives.



Data Presentation

The following table summarizes the quantitative data for the synthesis of various chalcones derived from **4-Acetylbenzonitrile**.

Entry	Aldehyde	Product Name	Yield (%)	Melting Point (°C)
1	Benzaldehyde	(E)-4-(3- phenylacryloyl)b enzonitrile	85	144-148
2	4- Chlorobenzaldeh yde	(E)-4-(3-(4- chlorophenyl)acr yloyl)benzonitrile	92	162-164
3	4- Methoxybenzald ehyde	(E)-4-(3-(4- methoxyphenyl)a cryloyl)benzonitril e	88	155-157
4	4- Nitrobenzaldehy de	(E)-4-(3-(4- nitrophenyl)acryl oyl)benzonitrile	78	178-180
5	3- Methoxybenzald ehyde	(E)-4-(3-(3- methoxyphenyl)a cryloyl)benzonitril e	82	130-132

Experimental Protocols General Procedure for the Synthesis of Chalcones (Claisen-Schmidt Condensation)

This protocol describes a general method for the synthesis of chalcones from **4- Acetylbenzonitrile** and a substituted benzaldehyde.

Materials:



- 4-Acetylbenzonitrile (1.0 eq)
- Substituted benzaldehyde (1.0 eq)
- Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (2.0 eq)
- Ethanol or Methanol
- Deionized water
- Hydrochloric acid (HCl), 10% aqueous solution
- Magnetic stirrer and hotplate (optional)
- Round bottom flask
- Büchner funnel and filter paper

Procedure:

- In a round bottom flask, dissolve **4-Acetylbenzonitrile** (1.0 eq) and the substituted benzaldehyde (1.0 eq) in a minimal amount of ethanol or methanol with stirring.
- Slowly add a solution of NaOH or KOH (2.0 eq) in water to the reaction mixture.
- Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times may vary from a few hours to overnight depending on the reactivity of the aldehyde.
- Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water.
- Acidify the mixture with a 10% HCl solution to a pH of approximately 2-3 to precipitate the chalcone product.
- Collect the solid product by vacuum filtration using a Büchner funnel.



- Wash the crude product with copious amounts of deionized water to remove any inorganic impurities.
- The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure product.
- Dry the purified chalcone in a vacuum oven.
- Characterize the final product by determining its melting point and using spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR.

Characterization Data for (E)-4-(3-phenylacryloyl)benzonitrile (Entry 1):

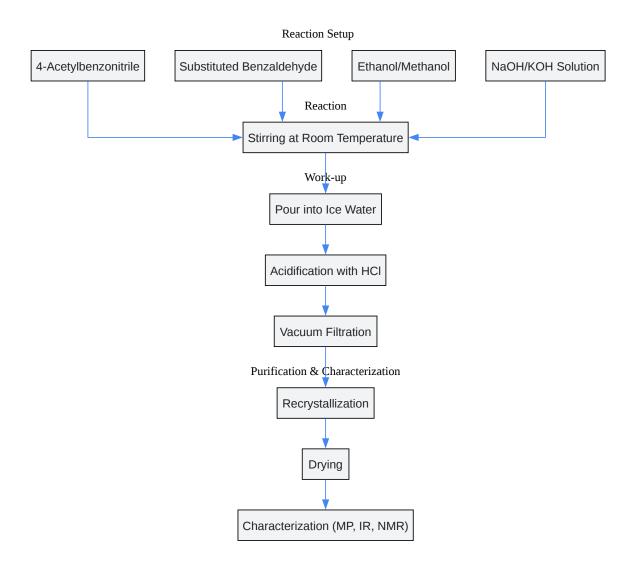
Yield: 85%

Melting Point: 144-148 °C

- FT-IR (KBr, cm⁻¹): 3073 (Ar-H), 2231 (C≡N), 1661 (C=O), 1576-1480 (C=C).[1]
- ¹H NMR (CDCl₃, δ ppm): 7.86-7.75 (m, 3H, Ar-H), 7.69-7.63 (m, 3H, Ar-H), 7.45-7.31 (m, 4H, Ar-H), 7.17 (t, J=17Hz, 2H, =C-H).[1]
- ¹³C NMR (CDCl₃, δ ppm): 188.64 (-C=O), 165.58, 163.07, 161.24, 154.18, 144.71, 140.83, 135.57, 131.04, 130.61, 130.53, 126.09, 124.83, 121.77, 121.63, 120.90, 120.37, 117.90, 116.40, 116.19, 115.21 (C≡N), 114.80 (C≡N), 109.53.[1]

Visualizations Experimental Workflow



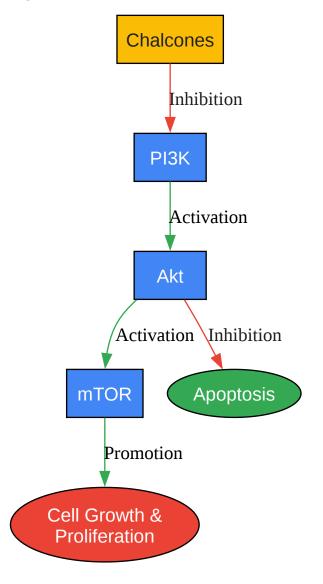


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Caption: Workflow for the synthesis of chalcones.



Chalcone-Induced Regulation of the PI3K/Akt/mTOR Signaling Pathway



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Caption: Inhibition of the PI3K/Akt/mTOR pathway by chalcones.

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References

- 1. 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile PMC [pmc.ncbi.nlm.nih.gov]
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